5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
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Overview
Description
5’-O-(4,4-Dimethoxytrityl)-2’-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a complex organic compound primarily used in the synthesis of oligonucleotides. This compound is a derivative of guanosine, a nucleoside that is a fundamental building block of RNA and DNA. The presence of protective groups such as dimethoxytrityl (DMT) and tert-butyl(dimethyl)silyl (TBDMS) ensures the stability of the molecule during the synthesis process.
Preparation Methods
The synthesis of 5’-O-(4,4-Dimethoxytrityl)-2’-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves multiple steps:
Protection of the Guanosine Base: The guanosine base is protected using isobutyryl groups to prevent unwanted reactions during subsequent steps.
Introduction of the Dimethoxytrityl Group: The 5’-hydroxyl group of the guanosine is protected by the dimethoxytrityl group.
Silylation: The 2’-hydroxyl group is protected by the tert-butyl(dimethyl)silyl group.
Phosphitylation: The 3’-hydroxyl group is converted into a phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.
These steps are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields .
Chemical Reactions Analysis
5’-O-(4,4-Dimethoxytrityl)-2’-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes several types of reactions:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group using oxidizing agents such as iodine in the presence of water.
Deprotection: The protective groups (DMT, TBDMS, and isobutyryl) can be removed under acidic or basic conditions to yield the free nucleoside.
Coupling: The phosphoramidite group can react with other nucleosides to form phosphodiester bonds, which are essential for the formation of oligonucleotides.
Common reagents used in these reactions include iodine, acetic acid, and tetrazole .
Scientific Research Applications
5’-O-(4,4-Dimethoxytrityl)-2’-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Oligonucleotide Synthesis: It is a key reagent in the automated synthesis of DNA and RNA oligonucleotides, which are used in various applications such as PCR, sequencing, and gene editing.
Drug Development: Modified oligonucleotides synthesized using this compound are used in the development of antisense therapies and RNA interference (RNAi) technologies.
Molecular Biology: It is used in the synthesis of probes and primers for molecular biology techniques, including hybridization assays and real-time PCR
Mechanism of Action
The primary mechanism of action of 5’-O-(4,4-Dimethoxytrityl)-2’-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves its role as a building block in the synthesis of oligonucleotides. The phosphoramidite group reacts with the hydroxyl group of another nucleoside to form a phosphite triester, which is then oxidized to form a stable phosphodiester bond. This process is repeated to form long chains of nucleotides, which are essential for the formation of DNA and RNA .
Comparison with Similar Compounds
5’-O-(4,4-Dimethoxytrityl)-2’-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is unique due to its specific protective groups and its role in oligonucleotide synthesis. Similar compounds include:
5’-O-(4,4-Dimethoxytrityl)-2’-deoxythymidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite: Used in the synthesis of thymidine-containing oligonucleotides.
5’-O-(4,4-Dimethoxytrityl)-2’-deoxycytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite: Used in the synthesis of cytidine-containing oligonucleotides.
5’-O-(4,4-Dimethoxytrityl)-2’-deoxyadenosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite: Used in the synthesis of adenosine-containing oligonucleotides
These compounds share similar protective groups and are used in the synthesis of specific oligonucleotides, but they differ in the nucleoside base they contain.
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(66-68(12,13)49(7,8)9)42(65-67(63-29-17-28-51)57(33(3)4)34(5)6)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJKESPHANLWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H68N7O9PSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
970.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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